molecular formula C9H18BrNO2 B599649 (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester CAS No. 128412-15-7

(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester

Katalognummer: B599649
CAS-Nummer: 128412-15-7
Molekulargewicht: 252.152
InChI-Schlüssel: BLROSIRAEKEFNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester typically involves the reaction of 3-bromo-1-methylpropylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control, which enhances yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its application in creating protein kinase inhibitors, which are vital in cancer treatment and other diseases involving dysregulated cell signaling pathways. The compound's structure allows it to participate in reactions that yield bioactive molecules with therapeutic potential.

Case Study: Protein Kinase Inhibitors

A notable example is the synthesis of a key intermediate for a cyclin-dependent kinase (CDK) inhibitor, which is essential for controlling cell cycle progression. The compound's ability to modulate cell cycle control makes it an attractive candidate for further development in oncology .

Organic Synthesis

In organic chemistry, this compound is used as a building block in the synthesis of carbamates and related compounds. Its reactivity can be leveraged in various coupling reactions, enabling the formation of complex molecular architectures.

Synthetic Methodologies

  • Amination Reactions : The compound can undergo amination processes leading to the formation of carbamates under mild conditions, which are useful in synthesizing various derivatives .
  • Curtius Rearrangement : This compound can also be utilized in Curtius rearrangement reactions to generate isocyanates, which are then transformed into diverse functional groups, broadening its utility in synthetic organic chemistry .

Environmental and Toxicological Studies

While primarily used in synthetic applications, there are emerging studies assessing the environmental impact and safety profile of this compound. Understanding its toxicological properties is essential for ensuring safe handling and application in research settings.

Toxicity Assessments

Research has indicated that compounds similar to this compound may exhibit varying degrees of toxicity depending on their structure and functional groups. Evaluations often focus on their effects on biological systems, including potential allergenic responses and environmental persistence .

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Pharmaceutical ResearchIntermediate in drug synthesis; key for protein kinase inhibitorsSignificant role in cancer therapy development
Organic SynthesisBuilding block for carbamate synthesis; involved in amination and rearrangement reactionsUseful for creating complex molecular structures
Environmental StudiesAssessment of toxicity and environmental impactImportant for safe handling and regulatory compliance

Wirkmechanismus

The mechanism of action of (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The ester group can undergo hydrolysis, releasing the active carbamic acid, which can interact with various biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-Chloro-1-methylpropyl)carbamic acid tert-butyl ester
  • (3-Iodo-1-methylpropyl)carbamic acid tert-butyl ester
  • (3-Fluoro-1-methylpropyl)carbamic acid tert-butyl ester

Uniqueness

(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester, with the chemical formula C8H16BrNO2 and CAS number 128412-15-7, is a carbamate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies that highlight its pharmacological properties.

The synthesis of this compound typically involves the reaction of 3-bromo-1-methylpropylamine with tert-butyl chloroformate. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts to enhance yield and purity.

The biological activity of this compound is primarily linked to its interaction with various molecular targets. It has been studied for its potential role as an inhibitor in enzymatic pathways, particularly those involving acetylcholinesterase (AChE) and other related enzymes.

Mechanism Insights

  • Acetylcholinesterase Inhibition : AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit AChE can lead to increased levels of acetylcholine, which is beneficial for cognitive function.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective effects by reducing oxidative stress in neuronal cells, potentially through the modulation of reactive oxygen species (ROS) production.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, providing insights into its therapeutic potential.

Table 1: Summary of Key Studies

Study ReferenceFocus AreaFindings
NeuroprotectionDemonstrated protective effects against Aβ-induced toxicity in astrocytes.
Enzyme InhibitionShowed significant AChE inhibition in vitro, suggesting potential for Alzheimer's treatment.
Pharmacological ProfileEvaluated in vivo efficacy in animal models; showed promise but limited bioavailability.

Case Study: Neuroprotective Effects

In a study examining the effects of this compound on neurodegeneration, researchers treated astrocyte cultures with amyloid-beta (Aβ) peptides. The results indicated a significant reduction in cell death and inflammatory markers such as TNF-α when exposed to the compound, highlighting its potential as a therapeutic agent for Alzheimer's disease .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its viability as a drug candidate. Initial findings suggest moderate absorption with a half-life conducive to therapeutic use; however, further studies are necessary to evaluate its toxicity profile thoroughly.

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionModerate
Half-life4 hours
Bioavailability~30%
ToxicityLow (preliminary data)

Eigenschaften

IUPAC Name

tert-butyl N-(4-bromobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLROSIRAEKEFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.